molecular formula C9H18O3Si B6317112 Ethyl (2Z)-3-[(trimethylsilyl)oxy]but-2-enoate CAS No. 33606-83-6

Ethyl (2Z)-3-[(trimethylsilyl)oxy]but-2-enoate

Cat. No.: B6317112
CAS No.: 33606-83-6
M. Wt: 202.32 g/mol
InChI Key: TYQSGJQIXZTWHI-FPLPWBNLSA-N
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Description

Ethyl (2Z)-3-[(trimethylsilyl)oxy]but-2-enoate is an organic compound with the molecular formula C9H18O3Si It is a derivative of butenoate, featuring a trimethylsilyl group attached to the oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (2Z)-3-[(trimethylsilyl)oxy]but-2-enoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the trimethylsilyl group protecting the hydroxyl group during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions can optimize the production efficiency and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-3-[(trimethylsilyl)oxy]but-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of products .

Scientific Research Applications

Ethyl (2Z)-3-[(trimethylsilyl)oxy]but-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (2Z)-3-[(trimethylsilyl)oxy]but-2-enoate involves its interaction with specific molecular targets. The trimethylsilyl group can protect reactive sites during chemical reactions, allowing for selective transformations. The compound’s ester group can undergo hydrolysis, releasing the active butenoate moiety, which can participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Ethyl (2E)-3-[(trimethylsilyl)oxy]but-2-enoate: An isomer with a different configuration around the double bond.

    Methyl (2Z)-3-[(trimethylsilyl)oxy]but-2-enoate: A similar compound with a methyl ester group instead of an ethyl ester group.

    Ethyl (2Z)-3-[(trimethylsilyl)oxy]pent-2-enoate: A homolog with an additional carbon in the chain.

Uniqueness

This compound is unique due to its specific configuration and the presence of the trimethylsilyl group, which provides stability and selectivity in chemical reactions. Its versatility in various synthetic applications and potential for industrial production make it a valuable compound in research and development .

Properties

IUPAC Name

ethyl (Z)-3-trimethylsilyloxybut-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O3Si/c1-6-11-9(10)7-8(2)12-13(3,4)5/h7H,6H2,1-5H3/b8-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYQSGJQIXZTWHI-FPLPWBNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C)O[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C(/C)\O[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

182.21 g (1.4 mol) of ethyl acetoacetate and 169.98 g (1.4 mol) of triethylamine were dissolved in a mixed solvent of 182 mL of tetrahydrofuran and 1.64 L of hexane under nitrogen atmosphere. To this solution, 167.3 g (1.54 mol) of trimethylsilyl chloride was added dropwise at a temperature of 21 to 45° C., and then the solution was stirred at 25° C. for 3 hours. The reaction mixture was cooled to 10° C., the reaction was ceased by adding 547 mL of water thereto and an organic layer was separated. The organic layer was washed two times with 273 mL of water, dried over 54.7 g of anhydrous magnesium sulfate, and then filtered. The solvent was evaporated to obtain 301.3 g (crude yield 106.4%) of 3-(trimethylsilyloxy) but-2-enoic acid ethyl ester.
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182.21 g
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169.98 g
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182 mL
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1.64 L
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167.3 g
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547 mL
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Synthesis routes and methods III

Procedure details

A solution of 31.9 mL (0.25 mole) of ethyl acetoacetate is stirred in hexane (350 mL) at room temperature. Triethylamine (42 mL, 0.30 mole) is added, followed by dropwise addition of trimethylsilyl chloride (35 mL, 0.276 mole) keeping the internal temperature below 25° C. using a water bath (about 18° C.). The thick white slurry is stirred overnight at room temperature. 200 mL of hexane is then added and the mixture stirred in an ice bath for 1 hour. The mixture is filtered and the solids are washed with 50 mL of cold hexane. Evaporation of the combined filtrate and washings gives 46 g of 3-trimethylsilanyloxy-but-2-enoic acid ethyl ester as a colorless, slightly cloudy oil. This material is used without further purification in the following step.
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31.9 mL
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350 mL
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42 mL
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35 mL
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200 mL
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